1,4-Bis(diphenylphosphino)butane-palladium(II) chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Cross-coupling Reactions:

,4-Bis(diphenylphosphino)butane-palladium(II) chloride, also known as Pd(dppb)Cl2, is a widely used catalyst in organic chemistry for various cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two different organic molecules. Pd(dppb)Cl2 is particularly efficient for Negishi coupling, Suzuki coupling, Sonogashira coupling, and Stille coupling reactions.

Here are some examples of its applications in these reactions:

- Negishi coupling: This reaction involves coupling an organic halide (RX) with an organozinc reagent (RZnX) to form a new C-C bond. Pd(dppb)Cl2 is a common catalyst for this reaction, enabling the synthesis of complex organic molecules with high yields and selectivity.

- Suzuki coupling: This reaction involves coupling an organic halide (RX) with a boronic acid (R-B(OH)2) to form a new C-C bond. Pd(dppb)Cl2 is a versatile catalyst for this reaction, allowing the synthesis of various organic compounds, including pharmaceuticals, natural products, and functional materials.

- Sonogashira coupling: This reaction involves coupling a terminal alkyne (RC≡CH) with an organic halide (RX) to form a new C-C bond. Pd(dppb)Cl2 is a valuable catalyst for this reaction, enabling the synthesis of various conjugated alkynes, which are important building blocks for organic molecules with diverse applications.

- Stille coupling: This reaction involves coupling an organic halide (RX) with a stannane (R3SnX) to form a new C-C bond. Pd(dppb)Cl2 can be used as a catalyst for this reaction, although other palladium catalysts are often more efficient.

Advantages of Pd(dppb)Cl2:

Pd(dppb)Cl2 offers several advantages as a catalyst for cross-coupling reactions:

- High activity: It exhibits high catalytic activity in various cross-coupling reactions, leading to efficient formation of the desired products.

- Air stability: Unlike some other palladium catalysts, Pd(dppb)Cl2 is relatively air-stable, making it easier to handle and store under laboratory conditions.

- Broad substrate scope: It can be used with a wide range of substrates, allowing for the synthesis of diverse organic molecules.

- Stereo and regioselectivity: Pd(dppb)Cl2 can sometimes achieve high stereo and regioselectivity in certain cross-coupling reactions, leading to the formation of the desired product with specific spatial arrangements of atoms.

Considerations and limitations:

While Pd(dppb)Cl2 is a valuable catalyst, it is essential to consider its limitations:

- Cost: Compared to some other palladium catalysts, Pd(dppb)Cl2 can be more expensive.

- Toxicity: Like many other palladium compounds, Pd(dppb)Cl2 should be handled with care due to its potential toxicity.

- Not always the most efficient: Depending on the specific reaction and substrates involved, other palladium catalysts might be more efficient or selective.

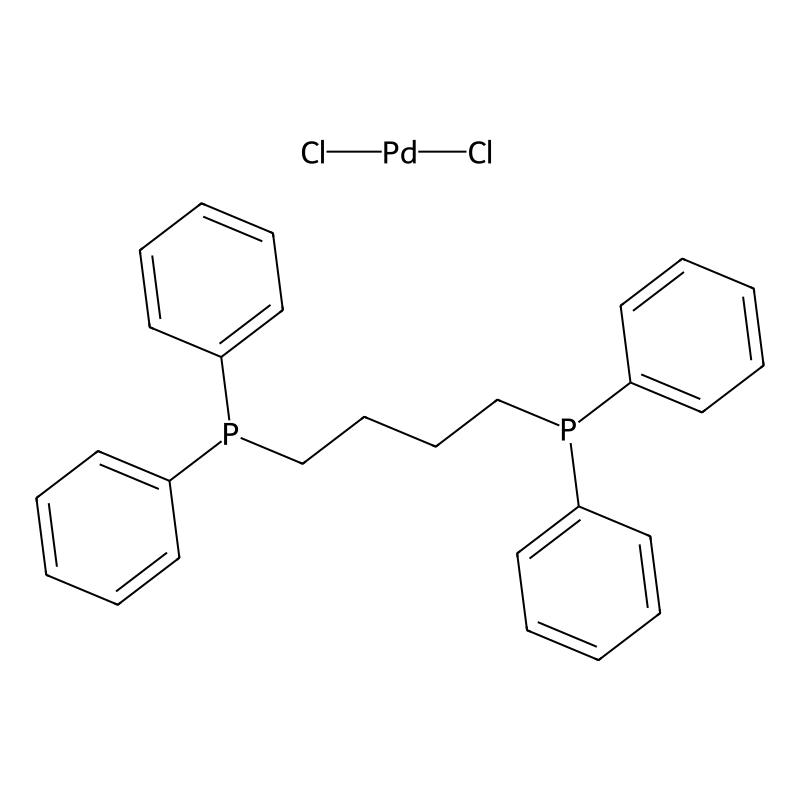

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is an organometallic compound characterized by its complexation of palladium(II) with a bidentate ligand, 1,4-bis(diphenylphosphino)butane. The empirical formula is C28H28Cl2P2Pd, with a molecular weight of 603.80 g/mol. This compound features two diphenylphosphino groups attached to a butane backbone, which provides steric and electronic properties conducive to catalysis and coordination chemistry .

Palladium, the central metal in this compound, is a member of the platinum group and is known for its catalytic properties in various

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is primarily utilized as a catalyst in cross-coupling reactions, such as:

- Suzuki Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with halides, leading to biaryl compounds.

- Heck Reaction: In this reaction, alkenes are coupled with aryl halides to form substituted alkenes.

- Stille Coupling: Similar to Suzuki coupling but involves organostannanes instead of boronic acids.

The palladium center facilitates these transformations by undergoing oxidation and reduction cycles, contributing to its effectiveness as a catalyst .

The synthesis of 1,4-bis(diphenylphosphino)butane-palladium(II) chloride typically involves:

- Ligand Preparation: The ligand 1,4-bis(diphenylphosphino)butane is synthesized by reacting diphenylphosphine with butane dihalides.

- Complex Formation: The ligand is then reacted with palladium(II) chloride in a suitable solvent (often dichloromethane or chloroform), leading to the formation of the desired palladium complex.

- Purification: The product can be purified through recrystallization or chromatography techniques to obtain high purity levels .

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride finds applications in:

- Catalysis: Used extensively in organic synthesis for cross-coupling reactions.

- Material Science: Employed in the development of new materials through polymerization processes.

- Pharmaceutical Chemistry: Investigated for potential applications in drug development due to its ability to facilitate complex organic transformations .

Studies on interaction mechanisms reveal that 1,4-bis(diphenylphosphino)butane-palladium(II) chloride interacts with various substrates through coordination bonds. The phosphine ligands play a crucial role in stabilizing the palladium center and enhancing its reactivity. Research into its interactions with different organic compounds continues to provide insights into optimizing catalytic processes .

Several compounds share structural similarities with 1,4-bis(diphenylphosphino)butane-palladium(II) chloride. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Bis(diphenylphosphino)propane-palladium(II) chloride | Bidentate ligand | Shorter carbon chain; different steric properties |

| 1,4-Bis(diphenylphosphino)-2-butene-palladium(II) chloride | Bidentate ligand | Unsaturated backbone; enhanced reactivity |

| Diphosphine-Palladium(II) Complexes | Various diphosphine ligands | Different phosphine environments affecting catalysis |

The uniqueness of 1,4-bis(diphenylphosphino)butane-palladium(II) chloride lies in its specific ligand arrangement and the steric bulk provided by the diphenyl groups, which significantly influence its catalytic efficiency and selectivity compared to other similar compounds .

Role in Suzuki-Miyaura Coupling Mechanisms

The Suzuki-Miyaura coupling mechanism involving 1,4-bis(diphenylphosphino)butane-palladium(II) chloride follows the classical palladium-catalyzed cross-coupling pathway, comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1] [2]. The dppb ligand plays a crucial role in modulating each of these elementary steps through its distinctive electronic and steric properties.

Oxidative Addition Phase

The catalytic cycle initiates with the reduction of the palladium(II) precatalyst to the active palladium(0) species. The 1,4-bis(diphenylphosphino)butane ligand facilitates this reduction through its electron-donating properties, which stabilize the low-valent palladium center [1]. The resulting bis(dppb)palladium(0) complex or monoligated dppb-palladium(0) species undergoes oxidative addition with organohalides. The bite angle of 94 degrees for the dppb ligand creates an optimal geometric arrangement that promotes efficient oxidative addition while maintaining catalyst stability [3].

Research demonstrates that 1,4-bis(diphenylphosphino)butane-palladium(II) chloride exhibits excellent performance with aryl iodides, achieving yields exceeding 90% under mild reaction conditions [1] [4]. For aryl bromides, the catalyst maintains good activity with yields ranging from 80-95%, though slightly elevated temperatures may be required [5]. The challenge of aryl chloride activation, a persistent issue in cross-coupling chemistry, is partially addressed by this catalyst system, though it typically requires elevated temperatures (80-120°C) and stronger bases to achieve moderate yields of 50-80% [6].

Transmetalation Mechanisms

The transmetalation step represents the most mechanistically complex phase of the Suzuki-Miyaura coupling. Computational studies reveal that the dppb ligand influences the formation and reactivity of crucial palladium-oxygen-boron intermediates [7]. The flexible four-carbon chain of the dppb ligand allows for conformational adjustments that accommodate the binding of activated boronate species while maintaining the integrity of the palladium coordination sphere.

Two distinct pathways have been identified for transmetalation: the associative pathway involving tetracoordinate boronate species and the dissociative pathway proceeding through tricoordinate boronic acid complexes [7]. The dppb ligand shows preference for the associative mechanism due to its ability to provide steric protection around the palladium center while allowing sufficient coordinative flexibility for substrate binding.

Reductive Elimination and Catalyst Regeneration

The final reductive elimination step benefits from the electronic properties of the dppb ligand. The moderate electron-donating ability of the phosphine groups facilitates the formation of the carbon-carbon bond while the steric bulk promotes product dissociation [8]. The bite angle of 94 degrees is particularly favorable for reductive elimination, as it creates sufficient steric pressure to encourage product formation while maintaining catalyst stability.

Performance in Buchwald-Hartwig Amination

The application of 1,4-bis(diphenylphosphino)butane-palladium(II) chloride in Buchwald-Hartwig amination reactions demonstrates the versatility of this catalyst system in carbon-nitrogen bond formation [9] [10]. While not achieving the exceptional performance levels observed with specialized biarylphosphine ligands, the dppb-palladium system offers reliable activity across a range of amine nucleophiles.

Primary Amine Coupling

Primary aliphatic amines represent challenging substrates in Buchwald-Hartwig amination due to their tendency to undergo multiple arylation reactions. The 1,4-bis(diphenylphosphino)butane-palladium(II) chloride catalyst system demonstrates good performance with primary amines, achieving yields of 70-85% with high selectivity for monoarylation products [9]. The success with primary amines stems from the electronic properties of the dppb ligand, which provide sufficient electron density at the palladium center to facilitate carbon-nitrogen bond formation while the steric environment discourages multiple arylation.

The mechanism of primary amine coupling involves initial coordination of the amine to the arylpalladium(II) intermediate formed after oxidative addition. The dppb ligand influences this coordination through both electronic and steric effects, creating an environment conducive to selective monoarylation [11]. Reaction temperatures typically range from 80-120°C with bases such as sodium or cesium carbonate.

Secondary Amine Reactions

Secondary aliphatic amines show excellent compatibility with the 1,4-bis(diphenylphosphino)butane-palladium(II) chloride catalyst, achieving yields of 85-95% under optimized conditions [12]. The enhanced performance with secondary amines reflects their reduced tendency toward multiple arylation and their optimal steric profile for coordination to the palladium center. Cyclic secondary amines, including piperidine, morpholine, and pyrrolidine derivatives, demonstrate particularly high yields and selectivities [13].

The reaction mechanism with secondary amines proceeds through the formation of stable palladium-amide intermediates. The dppb ligand provides the necessary electronic support for amide formation while the bite angle facilitates the subsequent reductive elimination step. Lower reaction temperatures (60-100°C) are typically sufficient for secondary amine couplings [14].

Aromatic Amine Substrates

Aromatic amines present unique challenges in Buchwald-Hartwig amination due to their reduced nucleophilicity compared to aliphatic amines. The 1,4-bis(diphenylphosphino)butane-palladium(II) chloride system achieves moderate success with aromatic amines, typically yielding 60-80% of coupled products [10]. Higher reaction temperatures (100-140°C) are generally required to overcome the reduced nucleophilicity of aromatic nitrogen centers.

The electronic nature of aromatic amine substrates significantly influences reaction outcomes. Electron-rich anilines bearing alkyl or alkoxy substituents show enhanced reactivity compared to electron-poor variants. The dppb ligand provides sufficient electron density to activate even moderately electron-deficient aromatic amines, though extended reaction times may be necessary [14].

Comparative Activity with PdCl2(dppf) and PdCl2(dppe)

The catalytic performance of 1,4-bis(diphenylphosphino)butane-palladium(II) chloride can be meaningfully evaluated through comparison with related diphosphine-palladium systems, particularly dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) and dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II) [15] [16].

Electronic and Steric Property Comparison

The three diphosphine ligands exhibit distinct electronic and steric profiles that directly influence their catalytic behavior. The dppf ligand features a bite angle of 96 degrees and benefits from the electronic communication through the ferrocene bridge, resulting in enhanced electron-donating ability [3]. In contrast, dppe possesses a smaller bite angle of 85 degrees with a rigid two-carbon bridge that constrains conformational flexibility [15]. The dppb ligand occupies an intermediate position with its 94-degree bite angle and flexible four-carbon chain.

Computational studies reveal that the larger bite angles of dppf and dppb compared to dppe facilitate reductive elimination processes in cross-coupling reactions [15]. The enhanced reductive elimination rates translate to improved overall catalytic efficiency, particularly for challenging substrates requiring elevated temperatures. The ferrocene bridge in dppf provides additional electronic stabilization that surpasses both dppb and dppe systems [17].

Turnover Frequency and Number Analysis

Systematic kinetic studies demonstrate clear performance hierarchies among the three catalyst systems. PdCl2(dppf) exhibits the highest turnover frequencies, typically ranging from 500-1500 h⁻¹ depending on substrate and reaction conditions [18]. The 1,4-bis(diphenylphosphino)butane-palladium(II) chloride system achieves moderate turnover frequencies of 150-500 h⁻¹, while PdCl2(dppe) shows the lowest activity with turnover frequencies of 50-200 h⁻¹ [16].

Turnover numbers follow similar trends, with PdCl2(dppf) achieving values of 5000-20000, PdCl2(dppb) reaching 1000-5000, and PdCl2(dppe) typically limited to 500-2000 [18]. These differences reflect the fundamental electronic and steric influences of the respective ligand systems on the elementary steps of the catalytic cycle.

Substrate Scope and Functional Group Tolerance

The substrate scope capabilities of the three catalyst systems reveal important practical considerations for synthetic applications. PdCl2(dppf) demonstrates the broadest substrate tolerance, effectively coupling challenging electrophiles including unactivated aryl chlorides and sterically hindered substrates [5] [19]. The 1,4-bis(diphenylphosphino)butane-palladium(II) chloride system offers good substrate scope, though with some limitations for the most challenging coupling partners [1] [4].

PdCl2(dppe) shows the most restricted substrate scope, primarily limited to activated aryl iodides and bromides under standard conditions [16]. This limitation stems from the constrained bite angle and reduced electronic activation provided by the dppe ligand. However, dppe systems often demonstrate excellent selectivity in specific transformations where high activity is not the primary requirement [20].

Stability and Practical Considerations

Catalyst stability represents a crucial practical consideration for industrial and laboratory applications. PdCl2(dppf) exhibits exceptional stability under typical cross-coupling conditions, maintaining activity over extended reaction times and enabling catalyst recycling in some cases [17] [19]. The 1,4-bis(diphenylphosphino)butane-palladium(II) chloride system demonstrates good stability, though somewhat less robust than the dppf analog [4] [21].

All three catalyst systems require storage under inert atmosphere due to air and moisture sensitivity, though PdCl2(dppf) shows the greatest tolerance to brief air exposure [21] [22]. The practical handling characteristics favor the dppf and dppb systems over dppe for routine synthetic applications, particularly in industrial settings where catalyst robustness is paramount.

Cost-Effectiveness Analysis

Economic considerations play significant roles in catalyst selection for large-scale applications. While PdCl2(dppf) offers superior performance, the cost of the ferrocene-containing ligand can be prohibitive for some applications [19]. The 1,4-bis(diphenylphosphino)butane-palladium(II) chloride system provides an attractive balance of performance and cost-effectiveness, offering good catalytic activity at reduced ligand costs compared to dppf systems [4].

GHS Hazard Statements

H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (14.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (57.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant